molecular formula C4H6N2O2 B7883829 3-ethyl-2H-1,2,4-oxadiazol-5-one

3-ethyl-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7883829
M. Wt: 114.10 g/mol
InChI Key: XDAARBVMIPYNNG-UHFFFAOYSA-N
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Description

3-ethyl-2H-1,2,4-oxadiazol-5-one is a chemical compound belonging to the 1,2,4-oxadiazole heterocycle family, a scaffold of significant interest in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This five-membered ring, containing one oxygen and two nitrogen atoms, is a key structural component in several commercially available drugs and is also found in natural products . As a specialized building block, 3-ethyl-2H-1,2,4-oxadiazol-5-one offers researchers a versatile template for the synthesis of novel compounds. Derivatives of 1,2,4-oxadiazole have been extensively explored and demonstrate a wide spectrum of biological activities, including potential as anticancer , anti-inflammatory , antiviral , antibacterial , and antidepressant agents . Specifically, 1,2,4-oxadiazole-based structures have been designed as inhibitors of critical biological targets, such as the p38 MAP kinase, which is implicated in chronic inflammatory diseases and cancer . The structural motif is also utilized in the development of cis-restricted analogs of bioactive molecules like stilbenes, helping to stabilize the configuration and maximize interaction with therapeutic targets . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct all appropriate safety evaluations before handling.

Properties

IUPAC Name

3-ethyl-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAARBVMIPYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole analogues typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of benzothiazole analogues may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzothiazole analogues can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of benzothiazole analogues can lead to the formation of dihydrobenzothiazoles. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole analogues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Scientific Research Applications

Benzothiazole analogues, including 3-ethyl-2H-1,2,4-oxadiazol-5-one, have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Studied for their role in modulating biological pathways, particularly those involving G protein-coupled receptors.

    Medicine: Investigated for their potential therapeutic effects in treating diseases such as type-2 diabetes, inflammation, and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). This receptor is involved in various cellular signaling pathways, including those related to inflammation and metabolic regulation. By inhibiting GPR35, the compound can modulate these pathways, potentially leading to therapeutic benefits in conditions such as type-2 diabetes and inflammation .

Comparison with Similar Compounds

3-Phenyl-1,2,4-Oxadiazol-5-One

  • However, the ethyl group in 3-ethyl-2H-1,2,4-oxadiazol-5-one enhances lipophilicity (logD ≈ 1.2 vs. ~0.7 for phenyl derivatives) .
  • Biological Activity: 3-Phenyl derivatives are prevalent in angiotensin II receptor antagonists (e.g., losartan analogues), while 3-ethyl variants are explored for improved pharmacokinetics in retinoids and GLP-1 receptor agonists like orforglipron .
  • Synthesis: Both compounds are synthesized via cyclization of amidoximes or through Sonogashira coupling (for acetylenic derivatives) .

3-Nitrophenyl-4,5-Dihydro-1,2,4-Oxadiazol-5-One

  • Electron-Withdrawing Effects : The nitro group at position 3 reduces electron density, altering reactivity and metabolic stability. This contrasts with the electron-donating ethyl group, which may improve oxidative stability .
  • Applications : Nitro-substituted oxadiazolones are used as intermediates in explosives and agrochemicals, whereas 3-ethyl derivatives are prioritized in drug discovery .

Heterocycles with Sulfur or Additional Nitrogen Atoms

1,2,4-Thiadiazol-3-One Derivatives

  • Electronic Properties: Replacement of oxygen with sulfur (e.g., 5-amino-2H-1,2,4-thiadiazol-3-one) increases polarizability and hydrogen-bonding capacity. Thiadiazoles exhibit distinct antibacterial and hypoglycemic activities but lower metabolic stability than oxadiazoles .
  • Synthesis : Prepared via cyclization of thioamidoximes, differing from oxadiazolone routes that use hydroxylamine or CDI-mediated cyclizations .

1,3,4-Oxadiazol-5-One and Thione Derivatives

  • Biological Activity : These derivatives (e.g., compounds 19 and 20) inhibit soluble epoxide hydrolase (sEH) with IC₅₀ values of 42–56 nM, demonstrating higher potency than many 1,2,4-oxadiazolones .
  • Physicochemical Differences : The 1,3,4-oxadiazole ring introduces different hydrogen-bonding patterns and ring strain, affecting solubility and target selectivity .

Triazole and Tetrazole Analogues

  • Activity: 1,2,4-Triazoles (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-triazoles) show antinociceptive and antiviral activities but lack the ketone group critical for oxadiazolone’s acid mimicry .
  • Synthetic Complexity : Triazoles often require multi-step hydrazine-based syntheses, whereas oxadiazolones are accessible via shorter routes .

Comparative Data Table

Compound Structure logD Key Biological Activity Synthesis Route Applications
3-Ethyl-2H-1,2,4-oxadiazol-5-one ~1.2 GLP-1 agonists (orforglipron) Sonogashira coupling Diabetes/Obesity therapy
3-Phenyl-1,2,4-oxadiazol-5-one ~0.7 AT1 antagonists, COX inhibitors Amidoxime cyclization Hypertension/Inflammation
1,3,4-Oxadiazol-5-one (Compound 19) ~1.5 sEH inhibition (IC₅₀ = 42 nM) Piperazine urea derivatization Cardiovascular diseases
5-Amino-2H-1,2,4-thiadiazol-3-one ~-0.3 Antibacterial, hypoglycemic Thioamidoxime cyclization Antimicrobial agents

Key Research Findings

  • Lipophilicity and Bioavailability: The 3-ethyl group in 1,2,4-oxadiazol-5-one improves oral bioavailability compared to carboxylic acid analogues, as seen in retinoid derivatives .
  • Target Selectivity : 1,2,4-Oxadiazolones exhibit unique hydrogen-bonding patterns (e.g., N–H⋯O interactions in 3-phenyl derivatives) that influence molecular packing and receptor binding .
  • Synthetic Versatility: Sonogashira coupling enables efficient synthesis of 3-alkynyl-oxadiazolones, expanding access to structurally diverse leads .

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